molecular formula C34H24N5NaO6S2 B14164266 Einecs 273-417-0 CAS No. 68959-44-4

Einecs 273-417-0

Cat. No.: B14164266
CAS No.: 68959-44-4
M. Wt: 685.7 g/mol
InChI Key: SNDGGLRHQAIALM-UHFFFAOYSA-M
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Description

Einecs 273-417-0, identified by the chemical name 9-(4-aminoanilino)-5-anilino-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonic acid , is a complex organic compound supplied for advanced research applications. Its molecular formula is C 34 H 26 N 5 O 6 S 2 and it has a monoisotopic mass of 664.13245 Da . The substance can be characterized by its key identifiers: InChIKey ( WVWZSHKCZKIFOR-UHFFFAOYSA-O ) and SMILES structure . While specific literature on its applications is limited, the molecular structure of this compound suggests significant research potential. The compound features a polycyclic aromatic framework with multiple nitrogen atoms, sulfonic acid groups, and aniline substituents. This combination of structural motifs is often explored in the development of dyes and pigments , particularly for specialized staining procedures in histology or as a potential component in chemical sensors . Researchers may also investigate its spectroscopic properties or its behavior in supramolecular chemistry due to its large, planar structure and potential for π-π interactions. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

68959-44-4

Molecular Formula

C34H24N5NaO6S2

Molecular Weight

685.7 g/mol

IUPAC Name

sodium;9-(4-aminoanilino)-5-anilino-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate

InChI

InChI=1S/C34H25N5O6S2.Na/c35-21-14-16-23(17-15-21)36-27-18-29-26(20-32(27)47(43,44)45)38-34-25-12-7-13-31(46(40,41)42)33(25)28(37-22-8-3-1-4-9-22)19-30(34)39(29)24-10-5-2-6-11-24;/h1-20H,(H5,35,36,37,38,40,41,42,43,44,45);/q;+1/p-1

InChI Key

SNDGGLRHQAIALM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=[N+](C4=CC(=C(C=C4N=C3C5=C2C(=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=C(C=C6)N)C7=CC=CC=C7.[Na+]

Origin of Product

United States

Advanced Methodologies for Compositional Elucidation and Structural Characterization of the Uvcb Substance

Analytical Chemistry Approaches for Deconvoluting Complex Fatty Acid Mixtures

Analytical chemistry provides the foundational data for understanding UVCB composition. For fatty acid mixtures, the goal is to separate and identify the multitude of structurally similar components, such as isomers and homologues, which may be present. nih.gov

High-Resolution Separation Techniques for Branched and Linear Components

Effective separation is paramount for analyzing complex UVCB mixtures. cefic-lri.org High-resolution chromatographic techniques are essential to resolve the individual or groups of constituents from the complex matrix before identification.

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds, making it suitable for fatty acids, which are typically converted to more volatile fatty acid methyl esters (FAMEs) before analysis. nih.govresearchgate.net In a GC system, constituents are separated based on their relative volatility and interaction with a stationary phase within a column. concawe.eu The use of a flame ionization detector (FID) provides a near-linear response to the carbon content of hydrocarbons, allowing for good quantitative information through area normalization without needing a vast number of individual calibration standards. concawe.eu

For highly complex mixtures where single-column GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution. cefic-lri.orgconcawe.eu This technique uses two columns with different separation properties (e.g., non-polar followed by polar). acs.org The entire sample undergoes two independent separations, allowing for the resolution of components based on both volatility and polarity. cefic-lri.orgconcawe.eu This produces a structured two-dimensional chromatogram where compounds of similar chemical classes (e.g., saturated, monounsaturated, polyunsaturated fatty acids) group together, facilitating a more detailed compositional analysis of complex fatty acid UVCBs. cefic-lri.orgnih.gov

Table 1: Comparison of GC and GCxGC for Fatty Acid Mixture Analysis

FeatureGas Chromatography (GC)Two-Dimensional Gas Chromatography (GCxGC)
Principle Single column separation based primarily on volatility. concawe.euTwo independent ("orthogonal") separations using two different columns, typically based on volatility and polarity. cefic-lri.orgconcawe.eu
Resolution Good, but may be insufficient for highly complex mixtures with many co-eluting peaks. concawe.euGreatly enhanced peak capacity and resolution, allowing for separation of thousands of components. cefic-lri.org
Data Output One-dimensional chromatogram (signal vs. time). concawe.euTwo-dimensional contour plot, providing structured chromatograms where related compounds form distinct groups. cefic-lri.org
Application Routine analysis of less complex fatty acid mixtures. researchgate.netDetailed characterization of highly complex UVCB substances like petroleum products and complex fatty acid mixtures. cefic-lri.orgacs.org

For less volatile or more polar components that are not amenable to GC, High-Performance Liquid Chromatography (HPLC) is the preferred separation technique. cefic-lri.orgbingol.edu.tr When coupled with a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS), it becomes a powerful tool for identifying unknown compounds in a complex mixture. mdpi.comcore.ac.uk

HPLC separates compounds based on their interactions with the stationary and mobile phases. cefic-lri.org The eluting components are then introduced into the QTOF-MS, which provides high-resolution, accurate mass measurements. mdpi.com This accuracy (typically within ±5 ppm) is crucial for determining the elemental composition of an unknown analyte, significantly narrowing down the potential chemical formulas and enhancing the reliability of identification. mdpi.com The combination of retention time from HPLC and accurate mass-to-charge ratio from QTOF-MS allows for the confident identification of individual fatty acids and other components within the UVCB. nsf.gov

Spectroscopic and Other Advanced Methods for Mixture Profiling

While chromatography is key for separation, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide a "fingerprint" of the UVCB substance as a whole. cefic-lri.orgintertek.com These techniques can give information about the types of functional groups and chemical bonds present across the entire mixture. concawe.eu However, for highly complex UVCBs, the resulting spectra are often an amalgam of signals from countless constituents, making it difficult to differentiate individual components. intertek.comconcawe.eu Therefore, their primary utility is in providing general compositional information rather than detailed structural elucidation of individual constituents. concawe.eu

Cheminformatics and Computational Strategies for UVCB Structural Representation

Due to the inherent variability of UVCBs, a single, definitive chemical structure cannot be assigned. nih.gov This poses a major challenge for computational modeling and regulatory assessment. nih.govnih.gov Cheminformatics provides essential tools to represent and manage the structural diversity of UVCB substances in a machine-readable format. acs.orgacs.org

Development of Generic Structural Descriptors for UVCBs (e.g., Generic SMILES (G SMILES), Generic Graph (G Graph))

To address the challenge of representing UVCBs, specialized descriptors have been developed. nih.govresearchgate.net These methods aim to capture the known structural features while also defining the areas of variability.

Generic SMILES (G SMILES) is an extension of the standard SMILES (Simplified Molecular-Input Line-Entry System) notation. nih.govacs.org It allows for the encoding of both fixed and variable structural features of a UVCB's constituents. nih.gov This is achieved by using a dictionary of predefined descriptors that can represent, for example, a range of alkyl chain lengths or variable substitution patterns on a core scaffold. acs.org

Generic Graph (G Graph) is a higher-level, workflow-based paradigm. nih.govresearchgate.net It uses the G SMILES codes as a foundation but incorporates additional information, such as physicochemical properties or data on the manufacturing process, to guide the generation and selection of a set of representative structures that are most relevant for a particular assessment. cefic-lri.orgnih.govresearchgate.net This allows researchers to create a computationally manageable set of discrete chemical structures that are theoretically plausible constituents of the UVCB, which can then be used for in silico modeling and hazard assessment. cefic-lri.orgresearchgate.net

Table 2: Key Cheminformatics Descriptors for UVCBs

DescriptorDescriptionPurpose
Generic SMILES (G SMILES) A SMILES-based single line notation that codes for fixed and variable structural features of UVCB constituents using predefined descriptors. nih.govTo create a machine-readable structural representation of the range of molecules potentially present in a UVCB. acs.org
Generic Graph (G Graph) A workflow-based approach that uses G SMILES and other data (e.g., physicochemical properties, formation process) to generate and select representative constituents. nih.govresearchgate.netTo generate a rational and manageable set of specific chemical structures that represent the UVCB for use in computational assessments like QSAR or read-across. cefic-lri.orgresearchgate.net

Application of Hydrocarbon Block Methodology (HBM) for UVCB Characterization

The Hydrocarbon Block Methodology (HBM) is a pivotal approach for the characterization and risk assessment of complex hydrocarbon substances, including UVCBs. concawe.euconcawe.eu Originally developed by CONCAWE for petroleum substances, its principles are applicable to other complex hydrocarbon mixtures like the reaction products of isobutylene (B52900), propylene (B89431) oxide, and ethylene (B1197577) oxide. researchgate.netnih.gov

The core concept of HBM is to group the multitude of constituents within a UVCB into a smaller number of "blocks." concawe.eu These blocks are defined by shared chemical and physical characteristics, such as carbon number, structural class (e.g., paraffins, olefins, aromatics), and boiling point range. cefic-lri.orglabcorp.com By analyzing the distribution and properties of these blocks, a representative profile of the entire UVCB substance can be constructed. This is particularly useful because testing every single component of a complex mixture is often impractical. intertek.com

For the specific UVCB "Reaction products of isobutylene, propylene oxide and ethylene oxide," the HBM approach can be adapted to its polymeric nature. The blocks can be defined based on:

Monomer Composition: Grouping polymer chains based on the relative content of isobutylene, propylene oxide, and ethylene oxide units.

Molecular Weight Distribution: Creating blocks for oligomers of different chain lengths (e.g., low, medium, and high molecular weight fractions).

Structural Isomers: Differentiating between block copolymers (e.g., di-block, tri-block) and random copolymers.

End-Group Functionality: Characterizing the terminal groups of the polymer chains, which can vary depending on the reaction conditions.

Advanced analytical techniques are essential for the successful application of HBM. Two-dimensional gas chromatography (GCxGC) is a powerful tool for separating and quantifying the hydrocarbon blocks in complex mixtures. concawe.eulabcorp.com Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can provide detailed information on the structure and composition of the different blocks. labcorp.com

The data generated through HBM can be used in models like PETRORISK to predict the environmental fate and toxicological properties of the UVCB substance as a whole by summing the contributions of each block. researchgate.netumweltbundesamt.de

Below is an illustrative data table demonstrating how the Hydrocarbon Block Methodology could be applied to characterize the UVCB "Reaction products of isobutylene, propylene oxide and ethylene oxide."

Hydrocarbon Block CategoryDescriptionKey Analytical TechniquesExample Constituents
Low Molecular Weight Oligomers Polymer chains with a low degree of polymerization.GC-MS, SEC/GPCDi- and tri-polymers of isobutylene, propylene oxide, and ethylene oxide.
Isobutylene-Rich Polymers Polymer chains with a higher proportion of isobutylene units.NMR, FTIR(C4H8)x-(C3H6O)y-(C2H4O)z where x > y+z
Polyether-Dominant Polymers Polymer chains with a higher proportion of propylene oxide and ethylene oxide units.NMR, LC-MS(C4H8)x-(C3H6O)y-(C2H4O)z where y+z > x
Block Copolymers Polymers with distinct blocks of monomers.2D-LC, MALDI-TOF-MSPoly(isobutylene)-block-poly(ethylene oxide)-block-poly(propylene oxide)
High Molecular Weight Fraction Polymer chains with a high degree of polymerization.SEC/GPC, TGAPolymers with a molecular weight > 10,000 Da.

This table is for illustrative purposes and the specific blocks and their characterization would depend on the detailed analysis of the substance.

Information Level Schemes for Improved UVCB Data Collection

To address the challenges in characterizing and managing UVCB substances, information level schemes have been proposed to systematize data collection and improve the quality of information available for regulatory assessment. concawe.eu These schemes provide a structured framework for gathering and organizing data on UVCB substances, ensuring a more comprehensive and consistent approach.

A tiered or leveled information scheme allows for a progressive and more detailed characterization of the UVCB. This is particularly important for regulatory frameworks like REACH, which require a thorough identification of substances. labcorp.com The information required at each level becomes increasingly detailed, providing a more complete picture of the substance's composition and properties.

The following table outlines a potential information level scheme for the UVCB "Reaction products of isobutylene, propylene oxide and ethylene oxide," based on general principles for UVCB characterization.

Information LevelType of InformationDescriptionRelevance for Characterization
Level 0: Basic Identification Substance Name, EINECS/CAS numbers, Manufacturing Process.Essential for regulatory identification and defining the substance. Includes details on starting materials and general reaction conditions. labcorp.comProvides the foundational context for the UVCB's identity.
Level 1: Physicochemical Properties Boiling point range, density, viscosity, water solubility.Characterizes the bulk properties of the substance.Helps in understanding the general behavior and potential applications of the UVCB.
Level 2: Compositional Analysis Identification and quantification of major constituent blocks (using HBM), monomer ratios, average molecular weight.Provides a semi-quantitative overview of the substance's composition.Essential for understanding the main components and their relative abundance.
Level 3: Detailed Structural Elucidation Identification of specific isomers, end-groups, and impurities. Characterization of by-products.Offers a more in-depth, qualitative and quantitative understanding of the molecular structures present.Crucial for a detailed risk assessment and for understanding structure-activity relationships.

The successful implementation of such a scheme relies on the application of a suite of advanced analytical techniques at each level. For instance, Level 2 and 3 characterization would heavily depend on methods like multi-dimensional chromatography, mass spectrometry, and NMR. labcorp.comcast-amsterdam.org The data gathered through this systematic approach is vital for accurate hazard and exposure assessments, and for ensuring the safe use of complex UVCB substances.

Biosynthetic and Synthetic Pathways of Branched and Linear Unsaturated Fatty Acids

Endogenous Biosynthesis in Prokaryotic and Eukaryotic Systems

Living organisms employ several sophisticated pathways to construct fatty acids, which are essential for energy storage, membrane structure, and signaling.

De novo fatty acid synthesis in eukaryotes occurs via two primary systems: the well-known cytosolic Fatty Acid Synthase (FAS) system and a distinct mitochondrial pathway (mtFAS). ontosight.aimercuria.com

The cytosolic pathway (FASI) is catalyzed by a single, large multifunctional protein called fatty acid synthase. europa.eu In contrast, the mitochondrial pathway (mtFAS or FASII) is more akin to prokaryotic systems, utilizing a set of separate, individual enzymes to perform each step of the synthesis. europa.eueuropa.eu While the FASI system is primarily responsible for producing the bulk of cellular fatty acids like palmitate for functions such as energy storage and membrane creation, the mtFAS pathway has more specialized roles. europa.eueuropa.eu A primary function of mtFAS is to provide the octanoyl-CoA precursor necessary for the synthesis of lipoic acid, a critical cofactor for several mitochondrial enzyme complexes involved in energy metabolism, including pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH). ontosight.aiontosight.ai

Table 1: Comparison of Cytosolic (FASI) and Mitochondrial (mtFASII) Fatty Acid Synthesis

FeatureCytosolic FAS (FASI)Mitochondrial FAS (mtFASII)
Location CytosolMitochondrial Matrix ontosight.ai
Enzyme Structure Single multifunctional polypeptide europa.eueuropa.euSet of separate, discrete enzymes europa.eueuropa.eu
Acyl Chain Carrier Acyl Carrier Protein (ACP) domain within the single FASN proteinStandalone, soluble Acyl Carrier Protein (ACP) europa.euontosight.ai
Primary Products Palmitate (C16:0) and other long-chain fatty acids europa.euOctanoyl-ACP (for lipoic acid synthesis), medium-chain fatty acids ontosight.aieuropa.eu
Primary Function Bulk synthesis of fatty acids for energy storage (triglycerides) and membrane phospholipids (B1166683) europa.euLipoic acid synthesis, regulation of mitochondrial respiration, and other specialized roles ontosight.aimercuria.comontosight.ai

The introduction of double bonds into fatty acid chains, a critical process for creating the unsaturated components of Einecs 273-417-0, occurs through two distinct mechanisms: anaerobic and aerobic desaturation. nih.gov

The anaerobic pathway , which does not require molecular oxygen, is common in bacteria like Escherichia coli. mercuria.comnih.gov In this mechanism, the double bond is introduced at an intermediate stage of the fatty acid elongation cycle. nih.gov An enzyme, such as FabA, catalyzes the dehydration of a 10-carbon intermediate (β-hydroxydecanoyl-ACP) and its subsequent isomerization to a cis-3-decenoyl intermediate. mercuria.com This unsaturated intermediate is then further elongated by the standard FAS machinery to yield the final monounsaturated fatty acids. mercuria.comnih.gov

The aerobic pathway is the most prevalent mechanism and is used by all eukaryotes and some prokaryotes. mercuria.com This pathway utilizes oxygen-dependent enzymes called desaturases. mercuria.comnih.gov These enzymes act on fully formed, full-length saturated fatty acids, introducing a double bond at a specific position. nih.gov For example, the Δ9-desaturase inserts a double bond between carbons 9 and 10 of a saturated fatty acid-CoA molecule. mercuria.com

Table 2: Comparison of Anaerobic and Aerobic Desaturation

FeatureAnaerobic DesaturationAerobic Desaturation
Oxygen Requirement No nih.govYes mercuria.comnih.gov
Substrate Growing acyl chain intermediate (e.g., C10-ACP) mercuria.comnih.govFull-length saturated fatty acid mercuria.comnih.gov
Key Enzymes Dehydrase/isomerase (e.g., FabA in E. coli) mercuria.comFatty acid desaturases (e.g., Δ9-desaturase) mercuria.com
Mechanism Double bond is introduced during elongation via dehydration and isomerization. mercuria.comnih.govDouble bond is introduced into a completed chain via oxidative reaction. nih.gov
Organisms Many bacteria (E. coli, Shewanella oneidensis) mercuria.comAll eukaryotes, some bacteria (Bacillus subtilis, Pseudomonas aeruginosa) mercuria.com

Branched-chain fatty acids (BCFAs) are synthesized using short-chain branched acyl-CoAs as primers instead of the usual acetyl-CoA. These primers are derived from the catabolism of branched-chain amino acids (BCAAs): leucine (B10760876), valine, and isoleucine. The process begins with the transamination of the BCAA to its corresponding α-keto acid. mercuria.com This α-keto acid is then decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKD) complex to produce the acyl-CoA primer. mercuria.com

For example, valine is converted to α-ketoisovaleric acid, which is then decarboxylated to form 2-methylpropanyl-CoA. mercuria.com This primer is elongated by the FAS system using malonyl-CoA as the extender, resulting in the formation of even-numbered iso-series fatty acids. mercuria.com Similarly, leucine yields odd-numbered iso-series fatty acids, and isoleucine yields odd-numbered anteiso-series fatty acids. mercuria.com

Table 3: BCAA Precursors and Resulting Branched-Chain Fatty Acids

Precursor Amino AcidIntermediate α-Keto AcidAcyl-CoA PrimerResulting Fatty Acid Series
Valineα-Ketoisovaleric acid2-Methylpropanyl-CoA mercuria.comEven-numbered iso-series (e.g., isopalmitic acid) mercuria.com
Leucineα-Ketoisocaproic acid3-Methylbutyryl-CoA mercuria.comOdd-numbered iso-series (e.g., 13-methyl-tetradecanoic acid) mercuria.com
Isoleucineα-Keto-β-methylvaleric acid2-Methylbutyryl-CoA mercuria.comOdd-numbered anteiso-series (e.g., 12-methyl-tetradecanoic acid) mercuria.com

Beyond the canonical FAS pathways, organisms can produce fatty acid-like molecules through other routes, notably via polyketide synthases (PKSs). PKSs are a family of enzymes that assemble complex natural products, called polyketides, from simple carboxylate precursors like acetate (B1210297) and propionate, similar to FAS.

PKS pathways are classified into three main types (I, II, and III). Type I and Type II PKSs, much like their FAS counterparts, build a polyketide chain that remains tethered to the enzyme complex. However, PKSs often exhibit less complete reduction of the β-keto groups compared to FAS, leading to a greater diversity of functional groups in the final product. Some biosynthetic gene clusters encode for hybrid fatty acid synthase-PKS enzymes, which can integrate substrates from different biosynthetic systems to create unique hybrid products. These pathways represent a significant mechanism for generating structural diversity in natural products, including molecules with long carbon chains that resemble fatty acids.

Exogenous Synthetic Routes for Related Fatty Acid Derivatives

The substance this compound is defined by its methyl ester form, which is not typically a direct product of endogenous biosynthesis. europa.eu It is created through exogenous chemical synthesis.

Fatty Acid Methyl Esters (FAMEs), the compounds that constitute this compound, are most commonly produced industrially through the transesterification of triglycerides. europa.eu Triglycerides, which are the primary components of vegetable oils and animal fats, are esters of glycerol (B35011) and three fatty acids.

In the transesterification process, the triglyceride is reacted with an alcohol, typically methanol, in the presence of a catalyst to produce FAMEs and glycerol as a byproduct. europa.eu This reaction can be catalyzed by acids, bases, or enzymes. Base-catalyzed transesterification is often preferred commercially because it is much faster than acid-catalyzed reactions and can be carried out under milder temperature conditions. Common base catalysts include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). Acid catalysts, such as sulfuric acid (H₂SO₄), are also used, particularly when the feedstock has a high content of free fatty acids.

Table 4: Catalytic Methods for Fatty Acid Methyl Ester (FAME) Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Base NaOH, KOHHigh reaction rate, mild conditions (e.g., room temperature)Sensitive to water and free fatty acids; catalyst separation can be difficult. europa.eu
Homogeneous Acid H₂SO₄, HClCan catalyze both esterification of free fatty acids and transesterification; less sensitive to water. europa.euSlower reaction rate; requires higher temperatures; more corrosive. europa.eu
Heterogeneous (Solid) Solid acids, alkaline earth metal oxidesEasily separated from the reaction mixture; can be reused. europa.euMay have lower reaction rates compared to homogeneous catalysts. europa.eu
Enzymatic (Biocatalyst) Lipases europa.euHigh specificity; mild reaction conditions; easy product separation. europa.euHigher cost; longer reaction times. europa.eu

Catalytic Pyrolysis of Fatty Acids for Novel Chemical Productionresearchgate.net

Catalytic pyrolysis is a thermochemical conversion process used to upgrade low-value biomass, including fatty acids and their methyl esters, into higher-value chemicals and fuels. acs.org The process involves heating the feedstock to high temperatures (typically 400–700 °C) in an oxygen-free environment in the presence of a catalyst. ijche.com This technology is particularly effective for converting the long hydrocarbon chains of fatty acids into valuable aromatic hydrocarbons and olefins. nih.govrsc.org

The initial step in the pyrolysis of triglycerides or FAMEs is the thermal cracking of the molecules. mdpi.comsci-hub.se Triglycerides first break down into free fatty acids. rsc.org These fatty acids then undergo a series of reactions on the catalyst surface, including cracking, deoxygenation (via decarboxylation and decarbonylation), dehydrogenation, and aromatization, to yield a mixture of hydrocarbons. rsc.org

Zeolite catalysts, especially HZSM-5, are widely used due to their strong acidity, shape-selective microporous structure, and high thermal stability, which favor the production of aromatic compounds like benzene, toluene, and xylenes (B1142099) (BTX). sci-hub.semdpi.comacs.org The catalyst's properties, such as the Si/Al ratio, can be adjusted to control the product distribution. researchgate.net A lower Si/Al ratio generally corresponds to higher acidity, which can increase the yield of aromatic hydrocarbons. researchgate.net Modifying HZSM-5 with metals such as zinc (Zn), gallium (Ga), nickel (Ni), or molybdenum (Mo) can further enhance the yield and selectivity of aromatics and improve catalyst stability by promoting deoxygenation reactions. acs.orgnih.govsciopen.com

The composition of the fatty acid feedstock influences the product yields. Unsaturated fatty acids, such as oleic and linoleic acid, tend to produce higher yields of aromatic hydrocarbons compared to saturated fatty acids like palmitic and stearic acid. researchgate.net However, they also lead to increased coke formation, which can deactivate the catalyst. researchgate.netsci-hub.se The resulting products consist of a gaseous fraction (containing CO, CO₂, and light alkanes/alkenes), a liquid organic fraction rich in aromatics, and solid coke deposited on the catalyst. sci-hub.seacs.org

The tables below summarize key findings from research on the catalytic pyrolysis of fatty acids and their derivatives.

Table 1: Research Findings on Catalytic Pyrolysis of Fatty Acids and Esters

Feedstock Catalyst Temperature (°C) Key Findings & Major Products Reference(s)
Palmitic Acid HZSM-5 400 Major liquid products were aromatic hydrocarbons (xylenes, toluene) and alkanes. Gaseous products included CO, CO₂, propane, and butane. acs.org
Glycerol Trioleate Zn/HZSM-5 Not Specified Achieved a maximum aromatics yield of 56.13% and enhanced catalytic stability. acs.orgnih.gov
Canola Oil Methyl Ester (CME) HZSM-5 (Si/Al=30) 500 High selectivity towards aromatic hydrocarbons (BTX). sciopen.com
Palm Oil Ni/Al-MCM-41 Not Specified Produced 78% hydrocarbons, with high efficiency in deoxygenation. 46% of products were in the C11-C15 range. rsc.org
Rapeseed Oil Equilibrium FCC catalyst 485-585 Higher production of gases and a slight increase in aromatic content compared to more saturated oils. rsc.orgsci-hub.se

Table 2: Comparison of Zeolite Catalysts in Fatty Acid Pyrolysis

Catalyst Type Key Characteristics Effect on Product Yield Reference(s)
HZSM-5 Medium-pore zeolite with strong acidity and shape selectivity. Highly effective for producing C5-C10 aromatic hydrocarbons (BTX). Promotes oligomerization and cyclization of olefins. sci-hub.semdpi.comacs.org
Zeolite Y Large-pore zeolite. Tends to favor the formation of polyaromatic compounds and coke, especially with unsaturated fatty acids, leading to lower gasoline yields. sci-hub.se
Zeolite Beta Large-pore zeolite. Used in studies but ZSM-5 was found to be more promising for producing single-ring aromatics from fatty acids. researchgate.net
Metal-Modified HZSM-5 (e.g., Zn, Ga, Ni) Incorporates metal sites into the zeolite structure. Enhances deoxygenation and dehydrogenation, leading to higher yields and selectivity of aromatic compounds and improved catalyst stability. nih.govresearchgate.netsciopen.com

| Al-MCM-41 | Mesoporous material with uniform hexagonal pores and moderate acidity. | Decreases undesirable oxygenated compounds in the bio-oil. When doped with Ni, it shows high deoxygenation efficiency. | rsc.org |

Table 3: List of Chemical Compounds

Compound Name
Acetyl-CoA Malonyl-CoA
Benzene Methanol
Butane Oleic Acid
Carbon Dioxide Palmitic Acid
Carbon Monoxide Propane
Gallium (Ga) Stearic Acid
Glycerol Toluene
HZSM-5 Triglyceride
Isoleucine Valine
Leucine Xylene
Linoleic Acid Zinc (Zn)

Mechanistic Environmental Fate and Biogeochemical Transformations of the Uvcb Substance

Elucidation of Biodegradation Pathways for Complex Fatty Acid Mixtures

The biodegradation of this complex fatty acid methyl ester mixture is a primary pathway for its removal from the environment. The process is initiated by the enzymatic breakdown of the ester linkage, followed by the catabolism of the resulting fatty acids.

The initial step in the biodegradation of Fatty acid methyl esters (FAMEs) involves enzymatic hydrolysis, or de-esterification. lyellcollection.org This reaction is catalyzed by lipase (B570770) enzymes, which cleave the ester bond to yield free fatty acids and methanol. lyellcollection.orgscielo.br This process can be undertaken by a wide range of microorganisms in both aerobic and anaerobic conditions. lyellcollection.orgconcawe.eu

Following de-esterification, the liberated free fatty acids are degraded through the β-oxidation pathway. lyellcollection.orgresearchgate.net This well-characterized metabolic process occurs in bacteria and other microbes, sequentially shortening the fatty acid chain by two carbon atoms during each cycle to produce acetyl-CoA. researchgate.net The acetyl-CoA then enters central metabolic pathways, such as the citric acid cycle, to generate energy and precursors for cell biosynthesis. researchgate.net

For saturated fatty acids, degradation can proceed directly through β-oxidation. nih.govfrontiersin.org However, the degradation of unsaturated fatty acids, which are significant components of Einecs 273-417-0, requires additional enzymatic steps to handle the double bonds. frontiersin.org These auxiliary enzymes reconfigure the double bonds into a form that can be processed by the core β-oxidation enzymes. frontiersin.org Studies have shown that the degradation of unsaturated fatty acids can sometimes be preceded by hydrogenation to saturate the carbon chain before β-oxidation commences. clemson.edu The efficiency of β-oxidation can be influenced by the structure of the fatty acid; for instance, some studies have observed that C16:0 (palmitic acid) is readily degraded, while longer-chain saturated fatty acids like C18:0 (stearic acid) may exhibit slower degradation rates or even cause temporary inhibition of the process. nih.gov

Table 1: Key Enzymatic Steps in Biodegradation

ProcessEnzymesSubstratesProductsDescription
De-esterificationLipasesFatty Acid Methyl Esters (FAMEs)Free Fatty Acids, MethanolInitial hydrolytic cleavage of the ester bond. lyellcollection.orgscielo.br
Fatty Acid ActivationFatty Acyl-CoA SynthetaseFree Fatty AcidsFatty Acyl-CoAActivation of fatty acids before they can enter the β-oxidation cycle. frontiersin.org
β-OxidationMulti-enzyme complex (e.g., Acyl-CoA oxidase, multifunctional enzyme)Fatty Acyl-CoAAcetyl-CoA, Shortened Fatty Acyl-CoACyclical pathway that shortens the fatty acid chain by two carbons per cycle. researchgate.netfrontiersin.org

The degradation of complex fatty acid mixtures is not performed by a single microbial species but by a dynamic community of interacting microorganisms. oregonstate.edu The composition of this community can shift in response to the specific fatty acids present and environmental conditions. nih.gov Fatty acid methyl ester (FAME) analysis is itself a tool used to study the qualitative and quantitative structure of microbial communities in environmental samples like soil. nih.govethz.ch

In anaerobic environments, the degradation of long-chain fatty acids (LCFAs) often proceeds through syntrophic relationships. asm.org Proton-reducing acetogenic bacteria carry out the β-oxidation of LCFAs, a process that is only thermodynamically favorable when the hydrogen and acetate (B1210297) produced are consumed by other microorganisms, such as methanogenic archaea. asm.org Genera like Syntrophomonas, Clostridium sensu stricto 1, and Sedimentibacter have been identified as key players in LCFA degradation, converting them into precursors for methane (B114726) production. nih.gov

Studies have shown that microbial communities can respond differently to saturated versus unsaturated fatty acids. asm.org Some microbial consortia enriched on oleate (B1233923) (an unsaturated C18:1 fatty acid) were able to degrade it, but not saturated fatty acids like palmitate. asm.org Conversely, consortia enriched on palmitate could degrade a range of saturated fatty acids but not the unsaturated ones tested. asm.org This suggests that distinct microbial populations may be specialized for the degradation of different types of fatty acids. The presence of certain LCFAs can also influence microbial diversity; for example, high concentrations of C18:0 and C18:1 have been shown to reduce microbial diversity, which can recover upon the conversion of these fatty acids to C16:0. nih.gov

Table 2: Microbial Genera Implicated in Fatty Acid Degradation

Microbial GenusMetabolic RoleFatty Acid SubstratesEnvironmentSource
Syntrophomonasβ-oxidationSaturated and Unsaturated LCFAsAnaerobic nih.govasm.org
Clostridium sensu stricto 1LCFA DegradationSaturated and Unsaturated LCFAsAnaerobic nih.gov
SedimentibacterLCFA DegradationSaturated and Unsaturated LCFAsAnaerobic nih.gov

Chemical Transformation Processes in Environmental Matrices

In addition to biodegradation, the constituents of this compound are subject to abiotic chemical transformations in the environment, primarily through oxidative and hydrolytic pathways.

The unsaturated fatty acid methyl esters within the UVCB mixture are susceptible to oxidative degradation, a process often referred to as autooxidation or lipid peroxidation. researchgate.netpotravinarstvo.com This process is initiated by the abstraction of a hydrogen atom from a carbon adjacent to a double bond, forming a free radical. researchgate.net This radical reacts with oxygen to form a peroxyl radical, which can then abstract a hydrogen from another unsaturated fatty acid molecule, propagating a chain reaction and forming hydroperoxides. researchgate.net

The rate of oxidative degradation is highly dependent on the degree of unsaturation of the fatty acid ester. researchgate.netacs.org The oxidation rate increases with the number of double bonds in the hydrocarbon chain; for example, linolenate (C18:3) oxidizes faster than linoleate (B1235992) (C18:2), which in turn oxidizes faster than oleate (C18:1). researchgate.net Saturated FAMEs are significantly more resistant to oxidation. researchgate.net Kinetic studies using chemiluminescence have been employed to model the oxidation of unsaturated fatty esters, revealing that the process follows a mechanistic scheme involving initiation via hydroperoxide decomposition, propagation, and termination through the bimolecular combination of peroxyl radicals. researchgate.net The kinetics of co-oxidation in mixtures of different polyunsaturated fatty acids can be complex, with the oxidation of one component potentially accelerating or inhibiting the oxidation of another. tandfonline.com Environmental factors such as sunlight can promote photo-oxidation, preferentially degrading unsaturated FAMEs. researchgate.net

Table 3: Relative Oxidation Rates of Fatty Acids

Fatty Acid TypeNumber of Double BondsRelative Oxidation SusceptibilitySource
Stearate (C18:0)0Very Low researchgate.net
Oleate (C18:1)1Low researchgate.net
Linoleate (C18:2)2Moderate researchgate.net
Linolenate (C18:3)3High researchgate.net

Hydrolysis is another abiotic pathway that can contribute to the transformation of fatty acid methyl esters. lyellcollection.org This process involves the chemical cleavage of the ester bond by water, yielding a free fatty acid and methanol. While this reaction can occur, its environmental relevance as a primary degradation pathway for this substance is considered limited compared to the rapid rate of biodegradation. europa.eu The estimated half-life for hydrolysis at neutral pH is often long, suggesting that biodegradation is the more significant fate process in most environmental compartments. europa.eu However, hydrolysis can still occur and may be influenced by pH and temperature.

In addition to hydrolysis and oxidation, photo-oxidation initiated by sunlight can be a relevant transformation process, particularly for substances at the air-water or soil-air interface. researchgate.net Exposure to sunlight has been shown to preferentially degrade the unsaturated FAMEs in biodiesel mixtures. researchgate.net

Advanced Approaches for Persistence Assessment of UVCB Fatty Acids

Assessing the environmental persistence of UVCB substances like this compound presents significant challenges due to their complex and variable composition. cefic-lri.orgacs.org Standardized tests for degradability were originally designed for single, well-defined substances and may not be fully applicable. acs.orgoup.com Consequently, advanced approaches and integrated strategies are required for a robust persistence assessment.

The assessment strategy for UVCBs often follows a tiered approach, as outlined in regulatory guidance. cefic-lri.orgresearchgate.net This begins with a thorough characterization of the substance's composition. Following this, persistence can be evaluated using one or a combination of the following approaches:

Constituent Approach: This involves assessing the persistence of individual, identifiable constituents of the mixture. cefic-lri.org Under REACH, constituents present at concentrations ≥0.1% are typically considered for the assessment. oup.com Data for these individual components can be sourced from literature or generated through testing.

Fraction Profiling: The UVCB substance can be separated into structurally similar fractions (e.g., using chromatography), and the persistence of each fraction is then assessed. This can help in understanding the fate of different chemical classes within the mixture. cefic-lri.org

Cellular and Molecular Biological Interactions of the Uvcb Substance in Non Clinical Models

Modulation of Cellular Membrane Structure and Function

The constituent fatty acids of this UVCB substance are integral to the structure and function of cellular membranes. Their incorporation into membrane phospholipids (B1166683) influences various physical and biological properties of the cell.

The fluidity of the cellular membrane is crucial for its proper function and is significantly influenced by the composition of its fatty acid constituents. The ratio of saturated to unsaturated fatty acids is a key determinant of membrane fluidity. hseni.gov.uk

Saturated Fatty Acids (e.g., Palmitic acid, Stearic acid): These fatty acids have straight hydrocarbon chains that allow for tight packing within the lipid bilayer, leading to a more ordered and less fluid membrane.

Unsaturated Fatty Acids (e.g., Oleic acid, Linoleic acid): The presence of double bonds in their hydrocarbon chains introduces kinks, which disrupt the close packing of phospholipids. This disruption increases the space between lipid molecules, thereby enhancing membrane fluidity. nih.gov

The incorporation of the C16 and C18 unsaturated fatty acid methyl esters from the UVCB substance can therefore increase membrane fluidity, which is essential for various cellular processes, including membrane transport and the function of membrane-bound proteins.

Table 1: Influence of Fatty Acid Composition on Membrane Fluidity

Fatty Acid TypeCharacteristicsEffect on Membrane
Saturated (e.g., Palmitic, Stearic)Straight hydrocarbon chainsDecreased fluidity (more rigid)
Unsaturated (e.g., Oleic, Linoleic)Kinked hydrocarbon chains due to double bondsIncreased fluidity

The fatty acids derived from the UVCB substance are key components of phospholipids, the primary building blocks of cellular membranes. These phospholipids are distributed among various cellular compartments, including the plasma membrane and the membranes of organelles like the endoplasmic reticulum and mitochondria. The specific fatty acid composition of these phospholipids can vary between different cellular membranes, reflecting the specialized functions of each compartment.

For instance, the dynamic nature of the plasma membrane, which is involved in signaling and transport, benefits from a higher proportion of unsaturated fatty acids that maintain fluidity.

Cells possess a remarkable ability to maintain optimal membrane fluidity in response to environmental changes, a process known as homeoviscous adaptation. hseni.gov.uk This is particularly relevant when the cellular environment is exposed to varying compositions of fatty acids, such as those present in the UVCB substance.

If the incorporation of fatty acids from the UVCB substance leads to a significant change in membrane fluidity, cells can activate adaptive mechanisms. For example, in response to an excess of saturated fatty acids that decrease fluidity, cells can increase the synthesis of unsaturated fatty acids through the action of desaturase enzymes. Conversely, an overabundance of unsaturated fatty acids may lead to a compensatory increase in the incorporation of saturated fatty acids to maintain membrane stability. ontosight.ainih.govetsu.eduasm.orgresearchgate.net This homeostatic process ensures that the viscosity of the membrane lipids remains within a functional range. thegoodscentscompany.comnih.gov

Intracellular Signaling Pathways and Gene Regulatory Mechanisms

The fatty acid constituents of the UVCB substance are not merely structural components; they are also bioactive molecules that can modulate intracellular signaling pathways and regulate gene expression, particularly those involved in lipid metabolism.

Long-chain fatty acids and their derivatives can act as signaling molecules by binding to and modulating the activity of specific transcription factors.

Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that play a central role in the regulation of lipid and glucose homeostasis. Fatty acids, particularly unsaturated ones, are natural ligands for PPARs. researchgate.netnih.gov Activation of PPARs by fatty acids leads to the transcriptional regulation of a host of genes involved in fatty acid uptake, oxidation, and storage. researchgate.net

Sterol Regulatory Element-Binding Protein-1 (SREBP-1): This transcription factor is a key regulator of lipogenesis, the process of synthesizing new fatty acids. Polyunsaturated fatty acids have been shown to suppress the activity of SREBP-1. nih.govpharmaceuticalintelligence.com This inhibitory effect helps to prevent an excessive accumulation of lipids within the cell by downregulating the expression of genes involved in fatty acid and triglyceride synthesis. researchgate.netresearchgate.netpharmaceuticalintelligence.com

The fatty acids within the UVCB mixture can thus exert complex regulatory effects on cellular lipid metabolism through their interactions with these and other transcription factors.

Table 2: Regulatory Roles of Fatty Acids on Key Transcription Factors

Transcription FactorFunctionModulation by Fatty Acids
PPARsRegulate lipid and glucose homeostasis, promote fatty acid oxidation.Activated by fatty acids (especially unsaturated). researchgate.netnih.gov
SREBP-1Promotes lipogenesis (fatty acid synthesis).Suppressed by polyunsaturated fatty acids. nih.govpharmaceuticalintelligence.com

The balance between the different types of fatty acids in the UVCB mixture can influence adipocyte (fat cell) differentiation, lipid accumulation, and the secretion of adipokines, which are signaling molecules produced by adipose tissue. For example, an increase in the uptake of unsaturated fatty acids could promote fatty acid oxidation and energy expenditure through PPAR activation, while also limiting further lipid synthesis by inhibiting SREBP-1. jomes.org The dynamics of lipid turnover within adipocytes, encompassing lipolysis (the breakdown of stored triglycerides) and re-esterification, are also influenced by the available fatty acid pool. nih.gov

Modulation of Endothelial Cell Adhesion Molecules and Inflammatory Mediators

The inflammatory response within the vascular endothelium is a critical factor in the initiation and progression of atherosclerosis. This response involves the expression of endothelial cell adhesion molecules and the release of inflammatory mediators, which can be modulated by various fatty acids.

Research on the constituent fatty acids of Einecs 273-417-0 reveals a complex regulatory role in endothelial activation. Linoleic acid, a polyunsaturated omega-6 fatty acid, has been shown to have proinflammatory effects in some contexts. Studies have indicated that linoleic acid can increase cellular oxidative stress, activate the transcription factor nuclear factor-kappaB (NF-κB), and elevate levels of Intercellular Adhesion Molecule-1 (ICAM-1) and interleukin-8 (IL-8) in endothelial cells. nih.gov The activation of NF-κB is a key step in the expression of various adhesion molecules. researchgate.net In human bone marrow endothelial cells (HBMECs), linoleic acid was found to sustain the up-regulated expression of both ICAM-1 and Vascular Cell Adhesion Molecule-1 (VCAM-1) in cells activated by inflammatory stimuli like TNF-α or lipopolysaccharide (LPS). archivesofmedicalscience.com

Conversely, oleic acid, a monounsaturated omega-9 fatty acid, has demonstrated anti-inflammatory properties. In vitro studies have shown that oleic acid can reduce the sensitivity of endothelial cells to oxidants and decrease the expression and activation of NF-κB. csic.es This leads to a reduction in the endothelial expression of adhesion molecules. csic.es Specifically, treatment with oleic acid has been found to protect endothelial cells from cytokine-induced overexpression of VCAM-1, ICAM-1, and E-selectin. csic.es

Regarding inflammatory mediators, long-chain saturated fatty acids have been reported to increase the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov In contrast, n-3 polyunsaturated fatty acids are known to lower the levels of these inflammatory cytokines. mdpi.com Oleic acid can counteract the pro-inflammatory effects of saturated fatty acids in endothelial cells. mdpi.com A fatty acid mixture containing isomers of C18:1 and C18:2, along with palmitic and stearic acids, was found to reduce IL-6 levels in mouse mammary epithelial cells. wayne.edu

Table 1: Effects of C18 Unsaturated Fatty Acids on Endothelial Adhesion Molecules and Inflammatory Mediators
Fatty AcidEffect on Adhesion Molecules (ICAM-1, VCAM-1)Effect on Inflammatory Mediators (e.g., TNF-α, IL-6)Reference
Linoleic Acid (C18:2)Increases/Sustains expressionCan have pro-inflammatory effects, altering TNF-mediated events nih.govarchivesofmedicalscience.com
Oleic Acid (C18:1)Reduces expressionCounteracts pro-inflammatory effects of other fatty acids csic.esmdpi.com

Interactions with Cellular Stress Response Pathways and Adaptive Mechanisms

Cells possess intricate stress response pathways to adapt to environmental challenges. The constituent fatty acids of this compound can play significant roles in these adaptive mechanisms, including metabolic reprogramming and modulation of cell death pathways.

Fatty acids are central to metabolic reprogramming, a hallmark of cancer and other diseases. mdpi.com Cancer cells often exhibit increased de novo fatty acid synthesis and altered lipid metabolism to support their rapid proliferation and survival. mdpi.comimrpress.com The composition of fatty acids in cellular membranes is crucial for adapting to environmental stressors. For instance, in response to acid stress, some bacteria increase the proportion of unsaturated fatty acids in their membranes to maintain fluidity and survival. nih.gov Similarly, adaptation to ethanol (B145695) stress can involve a shift towards longer-chain fatty acids like oleic acid (C18:1). molbiolcell.org

In the context of cancer, oleic acid has been shown to have both pro- and anti-carcinogenic effects, depending on the cancer type and context, highlighting its complex role in metabolic reprogramming. mdpi.com It can be stored in lipid droplets, which is less toxic to cells, and can have anti-inflammatory properties. imrpress.com However, it can also induce migration in some breast cancer cells. imrpress.com The reprogramming of fatty acid metabolism in cancer cells not only provides energy and building blocks but also influences cell signaling and the tumor microenvironment. imrpress.com C18 unsaturated fatty acids are also precursors for various bioactive molecules that are involved in plant defense against a range of biotic and abiotic stresses. nih.govresearchgate.net

Table 2: Role of C18 Unsaturated Fatty Acids in Cellular Adaptation
Fatty AcidRole in AdaptationObserved EffectReference
Oleic Acid (C18:1)Adaptation to ethanol stressIncreased concentration in membranes molbiolcell.org
Unsaturated Fatty Acids (general)Adaptation to acid stressIncreased proportion in membranes to maintain fluidity nih.gov
C18 Unsaturated Fatty AcidsPlant stress responseServe as precursors to defense molecules nih.govresearchgate.net

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. nih.gov Polyunsaturated fatty acids (PUFAs), such as linoleic acid and arachidonic acid, are highly susceptible to lipid peroxidation and are key drivers of ferroptosis. nih.govpnas.org The presence of these PUFAs in cellular membranes is a prerequisite for this form of cell death. nih.gov

The process is initiated by the oxidation of PUFAs, which can be catalyzed by enzymes like lipoxygenases (LOXs). nih.govpnas.org This leads to a chain reaction of lipid peroxidation that damages cell membranes, ultimately causing cell death. nih.gov Studies have shown that both linoleic acid and α-linolenic acid can induce ferroptosis in pancreatic cancer cells, an effect that is accompanied by increased lipid peroxidation. researchgate.net

In contrast, monounsaturated fatty acids (MUFAs) like oleic acid have been shown to inhibit ferroptosis. nih.gov Oleic acid can protect cells from iron-overload-induced injury by suppressing ferroptosis. columbia.edu The protective mechanism involves the displacement of PUFAs from cellular membranes, thereby reducing the substrate for lipid peroxidation. columbia.edu This highlights a potential antagonistic relationship between different types of C18 fatty acids in the regulation of ferroptosis.

Table 3: Modulation of Ferroptosis by C18 Fatty Acids
Fatty AcidEffect on FerroptosisMechanismReference
Linoleic Acid (C18:2)InducesServes as a substrate for lipid peroxidation nih.govresearchgate.net
Oleic Acid (C18:1)InhibitsDisplaces PUFAs from membranes, reducing lipid peroxidation nih.govcolumbia.edu

Applications of Fatty Acid Profiles as Biological Biomarkers in Research

The distinct profiles of fatty acids in tissues and circulation can serve as valuable biomarkers for various physiological and pathological states. Changes in the levels of specific fatty acids, including C18 unsaturated fatty acids, have been associated with conditions like cancer and metabolic diseases.

For instance, studies have identified altered fatty acid profiles in different types of cancer. In clear cell renal cell carcinoma, an increased abundance of oleic acid (C18:1) and linoleic acid (C18:2) has been observed. stanford.edu In psoriasis, a chronic inflammatory skin condition, lower levels of linoleic acid and α-linolenic acid have been reported in plasma. mdpi.com Furthermore, serum levels of several unsaturated fatty acids, including C18:2 and C18:1, were found to be significantly decreased in patients with colorectal cancer compared to healthy controls. jcancer.org

In the context of metabolic diseases, the fatty acid profile in the serum of individuals with type 2 diabetes is often altered, with changes in the levels of C18:1 and other fatty acids. nih.gov The fatty acid composition of milk in dairy cows is also used as a biomarker for their metabolic status, with oleic acid (C18:1) levels reflecting energy balance. largeanimalreview.com These examples underscore the potential of using fatty acid profiles, including those of C18 unsaturated fatty acids, as diagnostic or prognostic biomarkers in research and clinical settings.

Advanced Research Methodologies and Data Integration for the Uvcb Substance

Development and Application of New Approach Methodologies (NAMs) for Mixture Assessment

NAMs represent a shift towards using human-relevant in vitro and in silico models to evaluate substances, reducing reliance on traditional animal testing. cefic-lri.org For UVCBs like Einecs 273-417-0, NAMs are particularly valuable because they can handle the complexity of the mixture as a whole, generating data that can be used for grouping, read-across, and prioritizing substances for further investigation. altex.orgnih.gov

In vitro bioactivity profiling uses high-throughput methods to test a substance across a wide range of biological assays and cell types, creating a unique "biological fingerprint." nih.gov This approach has been successfully hypothesized and tested for UVCBs, demonstrating that bioactivity signatures can be used to establish similarity among complex substances. altex.orgrsc.org

Research on 141 petroleum UVCBs, for example, utilized a suite of 15 human cell types, including induced pluripotent stem cell (iPSC)-derived cells, to generate bioactivity profiles. altex.orgnih.gov The results showed that groupings based on these bioactivity data were generally consistent with categories based on the manufacturing process and physicochemical properties. altex.org This demonstrates that in vitro bioactivity can be a powerful tool for justifying the grouping of complex substances and supporting read-across approaches to fill data gaps. nih.gov

Methodologies often involve exposing cells to a dilution series of the UVCB extract and measuring various phenotypic endpoints. altex.org Advanced techniques like the Attagene trans-FACTORIAL assay can assess interactions with dozens of human nuclear receptors simultaneously, providing a rich dataset for characterizing biological activity. epa.gov This data helps to identify representative substances within a group for more detailed testing. altex.org

In Vitro Assay Type Application in UVCB Assessment Example Research Finding Reference
High-Content Screening (HCS)Measures multiple phenotypic changes in cells (e.g., morphology, organelle health) after exposure.Used on iPSC-derived cardiomyocytes and hepatocytes to create bioactivity profiles for petroleum UVCBs, enabling their categorization. rsc.org
High-Throughput Transcriptomics (HTT)Quantifies changes in gene expression across the genome to understand mechanistic responses.Applied to iPSC-derived cells, revealing distinct transcriptional responses for different classes of petroleum UVCBs. altex.orgnih.gov
Nuclear Receptor Activation AssaysScreens for interaction with a panel of nuclear receptors (e.g., hormone receptors, metabolic regulators).The trans-FACTORIAL assay in HepG2 cells was proposed to evaluate bioactivity of UVCB fractions. epa.gov
Cell Viability/Cytotoxicity AssaysDetermines the concentration at which a substance causes cell death.Used as a foundational assay in a tiered approach to screen and prioritize UVCB components. epa.gov
Substrate Depletion AssaysEstimates metabolic stability by measuring the disappearance of a substance when incubated with liver fractions (S9).Proposed for UVCBs to estimate the metabolism and bioaccumulation potential of individual chemical features within the mixture. epa.gov

Omics technologies, particularly transcriptomics (gene expression profiling), provide a deeper mechanistic understanding of the biological responses to chemical exposures. altex.org For complex substances like this compound, omics data can help to characterize the molecular basis of bioactivity observed in in vitro assays. researchgate.net

Studies involving dose-response transcriptomic profiling of UVCBs in various human cell models have shown that these substances elicit distinct transcriptional responses that can be linked to their manufacturing class. altex.org For petroleum substances, transcriptional activity was found to be strongly correlated with the concentration of polycyclic aromatic compounds (PACs), especially in iPSC-derived hepatocytes. nih.gov This highlights the ability of omics to link chemical composition to biological response pathways.

The integration of different omics datasets (e.g., transcriptomics, metabolomics, lipidomics) in a multi-omic approach can provide a systems-level view of the perturbations caused by a complex mixture. embopress.org For a substance composed of fatty acid esters, this could involve analyzing changes in lipid metabolism, gene expression related to fatty acid oxidation, and downstream metabolite profiles to build a comprehensive picture of its biological interactions.

Omics Technology Primary Data Generated Application in UVCB/Fatty Acid Research Reference
Transcriptomics mRNA expression levels (gene activity)Identifies gene expression patterns and biological pathways perturbed by UVCBs; used for grouping and mechanistic insight. altex.orgnih.gov
Metabolomics Profiles of small-molecule metabolitesReveals alterations in metabolic pathways (e.g., energy metabolism, amino acid synthesis) following exposure to mixtures. frontiersin.org
Lipidomics Profiles of lipid speciesCharacterizes changes in lipid composition, storage, and signaling in response to perturbations by exogenous fatty acids. oup.comoup.com
Proteomics Protein expression levels and modificationsIdentifies changes in protein abundance that are the functional manifestation of transcriptomic changes. rsc.org

Computational Modeling and Systems Biology Approaches

Computational modeling and systems biology offer powerful in silico tools to predict and interpret the behavior of complex substances like this compound. These approaches can simulate biochemical processes, predict interactions among mixture components, and analyze the complex network of biological changes that occur upon exposure.

The components of this compound, being unsaturated fatty acid methyl esters, are susceptible to lipid oxidation. ontosight.aiscience.gov Mechanistic kinetic modeling is a computational approach used to simulate this process and predict shelf-life or degradation. wur.nl These models are built on the chemical mechanism of autoxidation, which includes initiation, propagation, and termination steps. wur.nlmdpi.com

A key advantage of mechanistic models is their ability to incorporate specific kinetic constants for the reactions of different types of unsaturated fatty acids (e.g., monounsaturated vs. polyunsaturated). wur.nl It is known that the rate of hydroperoxide formation is significantly higher for polyunsaturated fatty acids compared to monounsaturated ones because the C-H bonds are more easily dissociated. wur.nlmdpi.com By modeling the disappearance rates of individual esters like methyl oleate (B1233923) and methyl linoleate (B1235992), researchers can predict the oxidative stability of a complex mixture. researchgate.net Such models can also account for environmental factors like oxygen availability and temperature. wur.nl

Fatty Acid Methyl Ester Unsaturation Relative Oxidation Rate Constant (k) Significance
Methyl Oleate (C18:1)MonounsaturatedkBaseline rate for monounsaturates.
Methyl Linoleate (C18:2)Polyunsaturated~41 x kSignificantly higher reactivity due to two double bonds.
Methyl Linolenate (C18:3)Polyunsaturated~98 x kHighest reactivity, a major driver of oxidation in mixtures.
Data is illustrative, based on relative propagation rate constants (kp) for the corresponding fatty acids. Absolute values depend on specific model parameters and conditions. mdpi.com

When a complex mixture like this compound enters a biological system, its various components can interact, particularly during metabolism. For instance, different fatty acid esters may compete for the same metabolic enzymes (e.g., cytochrome P450s). nih.govcore.ac.uk Physiologically based toxicokinetic (PBTK) modeling, integrated within a systems biology framework, can predict the outcome of these interactions. core.ac.uk

These models can describe the absorption, distribution, metabolism, and excretion of multiple chemicals simultaneously. nih.gov By using detailed descriptions of enzymatic reactions rather than simplified kinetics, these models can successfully predict how the presence of one component affects the metabolism and blood concentration of another. core.ac.ukresearchgate.net For example, a PBTK model for a mixture of benzene, toluene, ethylbenzene, and m-xylene (B151644) (BTEX) was able to provide qualitatively correct and quantitatively acceptable predictions of their metabolic interactions. nih.gov This type of framework is theoretically capable of handling mixtures with tens to hundreds of chemicals, making it suitable for UVCBs. nih.gov

Biological systems function through complex networks of interacting molecules. Network analysis provides a way to visualize and analyze the system-wide changes that occur when these networks are perturbed by substances like the fatty acid esters in this compound. washington.edu By mapping changes in lipidomics or transcriptomics data onto known metabolic or signaling networks, researchers can identify key nodes, pathways, and potential mechanisms of action. oup.comnih.gov

For example, lipid network analysis can reveal underlying changes in enzymatic activity (e.g., desaturases, elongases) by analyzing shifts in the relative abundance of connected lipid species. oup.com Multi-omic network analysis in studies of non-alcoholic steatohepatitis (NASH) has been used to identify key molecular players, such as betacellulin, that are modulated by omega-3 fatty acids. embopress.org Such approaches can uncover the coordinated response to fatty acid exposure, including the induction of organelles like peroxisomes, which are responsible for fatty acid β-oxidation. nih.gov This provides a holistic view that moves beyond single-molecule changes to understand the integrated biological response.

Quantitative Structure-Activity Relationship (QSAR) and Read-Across Frameworks for UVCBs

Substances of Unknown or Variable Composition, Complex Reaction Products, or Biological Materials (UVCBs) present considerable challenges for traditional chemical risk assessment due to their complex and often poorly defined nature. cefic-lri.orgresearchgate.net Unlike discrete chemicals, UVCBs cannot be represented by a single, unambiguous chemical structure. industrialchemicals.gov.au Consequently, advanced methodologies like Quantitative Structure-Activity Relationship (QSAR) and read-across frameworks are essential for predicting their properties and potential hazards, thereby fulfilling regulatory requirements, such as those under REACH, while minimizing animal testing. europa.eueuropa.eu

The application of these alternative methods to UVCBs is not straightforward and requires a robust, scientifically sound justification. researchgate.netnih.gov The European Chemicals Agency (ECHA) has developed specific guidance and frameworks to ensure the transparent and consistent assessment of these approaches. europa.eu The core principle is to group substances based on structural similarities and predictable patterns in their properties. cefic-lri.org

A critical first step in applying these methods is the detailed characterization of the UVCB substance. This involves identifying its constituents and their respective concentrations as accurately as technically feasible. cefic-lri.orgcirs-group.com Information about the manufacturing process and source materials is also vital for understanding the substance's identity and variability. cefic-lri.org

Quantitative Structure-Activity Relationship (QSAR) for UVCBs

QSAR models are mathematical algorithms that relate the chemical structure of a compound to its physicochemical, biological, or toxicological properties. protoqsar.com For well-defined substances, QSAR models are built using descriptors derived from the molecular structure to predict the activity of new or untested chemicals. acs.orgnumberanalytics.com

However, the inherent complexity and variability of UVCBs make the direct application of traditional QSAR challenging. nih.govfrontiersin.org Since a UVCB is a mixture of multiple constituents, a single QSAR model cannot represent the entire substance. Instead, a weight-of-evidence approach is often employed, where QSAR models are applied to representative constituents or groups of constituents within the UVCB. csregulatory.com

The process typically involves:

Constituent Identification: Identifying the various components of the UVCB substance.

Representative Structure Selection: Choosing representative structures for different groups of constituents.

QSAR Modeling: Applying validated QSAR models to these representative structures to predict specific endpoints (e.g., environmental fate, toxicity).

Weight of Evidence: Combining the QSAR predictions for multiple constituents to build a comprehensive assessment for the entire UVCB substance. csregulatory.com

This approach allows for the estimation of properties for many of the environmentally significant endpoints, even when experimental testing is technically unfeasible. csregulatory.com

Table 1: Illustrative QSAR Model Data for Representative Constituents of a UVCB This table is a generalized representation and not specific to this compound.

Constituent Group Representative Structure Molecular Descriptor(s) Predicted Endpoint (e.g., Biodegradation) QSAR Model Used
Polyethylbenzenes 1,3,5-Triethylbenzene LogKow, Molecular Weight Not readily biodegradable BIOWIN
Ethyldiphenyl ethanes 1-ethyl-4-(1-phenylethyl)benzene Functional Group Count Not readily biodegradable OECD QSAR Toolbox
Diethylbenzenes 1,4-Diethylbenzene Molecular Connectivity Index Readily biodegradable EPI Suite™

Read-Across Frameworks for UVCBs

Read-across is a technique used to predict the properties of a "target" substance by using data from one or more similar "source" substances. industrialchemicals.gov.au This approach is particularly valuable for UVCBs and is one of the most common alternative methods for filling data gaps in REACH registrations. europa.eucirs-group.com The fundamental assumption is that similar substances will have similar properties. cirs-group.com

ECHA's Read-Across Assessment Framework (RAAF) provides a structured methodology for evaluating the scientific validity of a read-across approach. europa.eu For UVCBs, establishing structural similarity is a key prerequisite. europa.eu This is based on the similarities in the structures of the constituents, their concentrations, and the variability of these concentrations. cefic-lri.org

There are two main approaches to read-across: industrialchemicals.gov.au

Analogue Approach: Uses data from a single, structurally similar source substance to predict the properties of the target substance.

Category Approach: Uses data from a group of structurally similar source substances to predict the properties of the target substance. This approach looks at trends in properties across the category.

A robust read-across justification for a UVCB must include: europa.eucirs-group.com

A clear hypothesis for the read-across.

Detailed information on the identity and composition of both the source and target substances.

A data matrix comparing the physicochemical, toxicological, and ecotoxicological properties of the source and target substances.

An analysis of how any structural differences might impact the predicted property.

Table 2: Example of a Read-Across Category for UVCBs This table is a generalized representation and not specific to this compound.

Substance Name/ID Role in Read-Across Composition Profile Key Physicochemical Property (e.g., Water Solubility) Available Endpoint Data (e.g., Acute Toxicity) Justification for Inclusion
UVCB A Source High in C10-C12 linear alkanes Low Data available Similar alkane distribution
UVCB B Source High in C11-C13 linear and branched alkanes Low Data available Overlapping carbon number range
This compound Target Predominantly C10-C14 alkanes Predicted: Low Predicted from sources Falls within the property trends of the category

By integrating QSAR and read-across methodologies, it is possible to conduct a comprehensive hazard and risk assessment for complex UVCB substances, fulfilling regulatory obligations while adhering to the principles of reducing animal testing.

Regulatory Science and Assessment Frameworks for Uvcb Fatty Acids: Academic Perspectives

Challenges in Regulatory Assessment of Substances of Unknown or Variable Composition

Substances of Unknown or Variable Composition, Complex Reaction Products, or Biological Materials (UVCBs) represent a significant portion of chemicals in commerce, accounting for about 21% of substances registered under the European Union's REACH regulation. cefic-lri.orgnih.gov Their inherent complexity, however, presents considerable challenges for regulatory assessment and sound management. cefic-lri.orgacs.orgacs.org Unlike discrete chemicals, UVCBs are not characterized by a single, well-defined molecular structure but rather by their starting materials and manufacturing process. reach-metals.euresearchgate.net This leads to a composition that can be variable, partially unknown, and contain a large number of constituents, making their identification and subsequent hazard and risk assessment a complex task. cefic-lri.orglabcorp.comresearchgate.net

The primary challenge in the regulatory assessment of UVCBs, including fatty acid-derived substances like Einecs 273-417-0, stems from their compositional variability. labcorp.comfrontiersin.org The composition of a UVCB can differ from batch to batch due to variations in starting materials or process conditions. frontiersin.org For naturally derived UVCBs, such as essential oils, this variability can be influenced by factors like geographic location and season. labcorp.com This lack of a fixed composition complicates the application of traditional chemical assessment methods, which were originally designed for single substances. acs.orglabcorp.com

A significant hurdle is the analytical characterization of these substances. While advanced analytical techniques can identify many constituents, a portion of the UVCB often remains unknown. cefic-lri.org Furthermore, many individual constituents may be present at very low concentrations, making their detection and quantification difficult. cefic-lri.org This "unknown" fraction poses a significant problem for a comprehensive hazard assessment, as potentially hazardous components may go unidentified. researchgate.netrsc.org

Regulatory frameworks like REACH require a thorough assessment of all relevant constituents, impurities, and additives, which can be an immense undertaking for complex UVCBs. cefic-lri.org The sheer volume of data required to characterize every component can be disproportionately high, raising questions of feasibility and proportionality in regulatory submissions. cefic-lri.orgeuropa.eu Moreover, constituents within a single UVCB can possess a wide range of physicochemical properties, leading to different environmental fates and toxicological profiles, further complicating a unified assessment of the substance as a whole. labcorp.comeurofins.com

The table below summarizes the key challenges in the regulatory assessment of UVCB substances.

ChallengeDescription
Compositional Variability The chemical makeup of the substance can change between batches due to variations in raw materials and production processes. labcorp.comfrontiersin.org
Unknown Constituents It is often not technically feasible to identify every single constituent within the complex mixture. cefic-lri.orgresearchgate.net
Analytical Complexity The large number of components, many at low concentrations, makes complete analytical characterization difficult and resource-intensive. cefic-lri.orgconcawe.eu
Data Requirements Assessing every relevant constituent to meet regulatory standards can be an extensive and costly process. cefic-lri.org
Differing Constituent Properties Individual components can have diverse physicochemical, toxicological, and environmental fate characteristics, making a single assessment for the whole substance problematic. labcorp.comeurofins.com

Scientific Strategies for Hazard and Exposure Assessment of UVCB Mixtures

To address the challenges posed by UVCBs, regulatory science has developed several strategic approaches for their hazard and exposure assessment. These strategies aim to provide a scientifically sound basis for risk management while acknowledging the complex nature of these substances.

Whole Substance, Known Constituents, and Fraction Profiling Approaches in Assessment

The assessment of UVCBs typically follows one or a combination of three main approaches: the whole substance approach, the known constituents approach, and the fraction profiling approach. cefic-lri.orgresearchgate.netfrontiersin.org The selection of the most appropriate strategy depends on the nature and complexity of the UVCB . frontiersin.org

The Whole Substance Approach: This approach treats the UVCB as a single entity for testing and assessment. cefic-lri.org It is often considered the most environmentally relevant scenario, as it reflects the form in which the substance is released into the environment. cefic-lri.org However, this method has its limitations. The varying properties of the constituents, such as solubility, can lead to challenges in maintaining stable and homogenous concentrations during testing. labcorp.com Furthermore, if the whole substance is found to be, for example, readily biodegradable, it might mask the presence of persistent constituents within the mixture. cefic-lri.org From a regulatory standpoint, the whole substance approach can be met with scrutiny due to the uncertainties surrounding the properties of the individual components. researchgate.net

The Known Constituents Approach: This strategy focuses on assessing the hazard of the individual, identifiable constituents of the UVCB. cefic-lri.org If a known constituent with a hazardous property is present above a certain concentration threshold (typically ≥ 0.1% w/w under REACH), the entire UVCB may be classified accordingly. cefic-lri.orgresearchgate.net This approach is most applicable to relatively simple UVCBs where a significant portion of the constituents can be identified and their properties are known or can be reliably predicted. cefic-lri.org For very complex UVCBs, where few individual constituents exceed the reporting threshold, this approach alone may be insufficient. cefic-lri.org

The Fraction Profiling Approach: For highly complex UVCBs, the fraction profiling or "blocking" approach is often employed. cefic-lri.orgcefic-lri.org This method involves separating the UVCB into structurally similar fractions or "blocks" of constituents. cefic-lri.orgresearchgate.net The assumption is that constituents within a given fraction will exhibit similar hazard and fate properties. cefic-lri.org The assessment is then conducted on the fractions themselves or on a representative substance for each fraction. cefic-lri.org This approach is a pragmatic way to manage complexity and is akin to applying read-across principles within a single substance. cefic-lri.org However, it requires significant analytical effort to both fractionate the substance and characterize the resulting fractions. cefic-lri.org

The following table provides a comparative overview of these assessment approaches.

Assessment ApproachDescriptionAdvantagesDisadvantages
Whole Substance The entire UVCB is tested as a single substance. cefic-lri.orgEnvironmentally relevant as it reflects the actual substance released. cefic-lri.orgMay mask the properties of individual hazardous constituents; testing can be technically challenging due to varying component properties. labcorp.comcefic-lri.org
Known Constituents Assessment is based on the properties of individual, identified constituents. cefic-lri.orgTransparent and scientifically robust for simpler UVCBs. researchgate.netImpractical for highly complex UVCBs with many low-concentration or unknown constituents. cefic-lri.org
Fraction Profiling The UVCB is separated into groups of structurally similar constituents for assessment. cefic-lri.orgManages complexity by grouping similar components; allows for a more targeted assessment. cefic-lri.orgresearchgate.netRequires significant analytical effort for fractionation and characterization; availability of representative test substances for each fraction can be a challenge. cefic-lri.org

Grouping and Categorization Principles for Regulatory Decision-Making Regarding UVCBs

Grouping and categorization are fundamental principles in the regulatory assessment of UVCBs, enabling a more efficient and scientifically sound approach to decision-making. nih.govcia.org.uk These strategies are based on the premise that substances with sufficient similarity in their chemical structure and/or biological activity can be assessed together, allowing for the use of read-across to fill data gaps and avoid unnecessary animal testing. nih.govaltex.org

For UVCBs, establishing similarity is more complex than for single substances. Structural similarity for UVCBs is determined not only by the structures of the constituents but also by their concentrations and the variability of these concentrations. flashpointsrl.com The manufacturing process is also a key identifier for grouping UVCBs, as it largely defines the final composition. nih.govnih.gov

Regulatory authorities and industry often use a combination of factors to group UVCBs, including:

Structural Similarity of Constituents: Grouping based on the presence of common chemical classes or functional groups. cia.org.ukflashpointsrl.com

Similar Physicochemical, Toxicological, and Ecotoxicological Properties: Using data on the properties of the substance or its fractions to establish similarity. cia.org.uk

Manufacturing Process: UVCBs produced by similar processes from similar feedstocks are often grouped together. nih.govnih.gov

Biological Activity Signatures: New Approach Methodologies (NAMs), such as in vitro bioactivity screening, are being explored to group UVCBs based on their biological response profiles. nih.govaltex.org

A study on 141 petroleum UVCBs demonstrated that bioactivity data from human cell-based assays could be used to create groupings that were largely consistent with existing categories based on manufacturing processes. nih.govaltex.org This suggests that NAMs can be a valuable tool for supporting and refining UVCB categories. nih.gov

However, regulatory agencies emphasize that any grouping and subsequent read-across must be scientifically robust and transparently justified. cia.org.uknih.gov A simple grouping by structural similarity alone may not be sufficient, as seemingly similar substances can have different toxicological profiles. cia.org.uk Therefore, a weight-of-evidence approach, integrating various data sources, is crucial for making informed regulatory decisions on UVCB groups. reach-metals.eu

Evolution of Regulatory Guidance and Methodological Development for UVCB Substances

The regulatory landscape for UVCB substances is continually evolving as scientific understanding and analytical capabilities advance. acs.orgresearchgate.net Initially, regulatory frameworks were primarily designed for mono-constituent substances, creating difficulties in their application to complex mixtures like UVCBs. acs.org Recognizing these challenges, regulatory bodies such as the European Chemicals Agency (ECHA) have developed specific guidance to aid in the assessment of UVCBs. cefic-lri.orgconcawe.eu

A key development has been the formalization of the whole substance, known constituent, and fraction profiling approaches within regulatory guidance, providing a structured framework for assessment. cefic-lri.orgresearchgate.net There is an increasing emphasis on a tiered approach to characterization and assessment, where the level of analytical detail required is determined by the potential risk and the specific regulatory question being addressed. researchgate.netresearchgate.net

Recent updates to regulations like REACH have placed a stronger emphasis on the justification for grouping and read-across for UVCBs. flashpointsrl.comconcawe.eu Registrants are now required to provide more detailed compositional data to demonstrate structural similarity, including information on the concentration and variability of constituents. concawe.eu

Methodological advancements are also playing a crucial role in the evolution of UVCB assessment. The development of sophisticated analytical techniques, such as two-dimensional gas chromatography (GCxGC), allows for a more detailed characterization of complex substances. researchgate.netconcawe.eu In the realm of toxicology, there is a strong push towards the use of New Approach Methodologies (NAMs), including in vitro assays and in silico modeling, to predict the hazards of UVCB constituents and the whole substance, thereby reducing reliance on animal testing. nih.govnih.gov

Furthermore, cheminformatics is providing new tools to manage the complexity of UVCBs. Methodologies have been developed to generate representative structures for UVCB constituents, which can then be used for in silico hazard prediction using Quantitative Structure-Activity Relationship ((Q)SAR) models and read-across. researchgate.netnih.gov These computational approaches are essential for filling data gaps, especially for the "unknown" portion of a UVCB. researchgate.net

The ongoing dialogue and collaboration between industry, regulators, and academia are vital for the continued development of practical and scientifically sound frameworks for the assessment and management of UVCB substances. acs.orglabcorp.com This collaborative effort ensures that regulatory guidance remains current and effective in protecting human health and the environment from the potential risks of complex chemical substances.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.